molecular formula C22H13FN2O3S B2672157 N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 441291-59-4

N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2672157
CAS No.: 441291-59-4
M. Wt: 404.42
InChI Key: INIQQONUDDYQPD-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a recognized potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Its mechanism of action involves targeted binding to the ATP-binding pocket of FLT3, effectively suppressing its aberrant signaling which drives the proliferation and survival of leukemic cells . This compound exhibits significant activity against FLT3 with internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis, making it a valuable chemical probe for investigating the pathogenesis of AML and for evaluating FLT3 as a therapeutic target in preclinical models. Supplier data confirms its application in cellular assays where it demonstrates the ability to inhibit autophosphorylation of FLT3 and induce apoptosis in FLT3-dependent cell lines . The intrinsic fluorescence properties of the benzo[f]chromene (benzocoumarin) core of the molecule also provide a potential tool for monitoring cellular uptake and localization in experimental settings, adding a unique dimension to its research utility in oncological studies.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O3S/c1-25-17-8-7-13(23)10-19(17)29-22(25)24-20(26)16-11-15-14-5-3-2-4-12(14)6-9-18(15)28-21(16)27/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIQQONUDDYQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified chromone or benzothiazole derivatives .

Scientific Research Applications

Structure and Composition

The compound is characterized by a complex structure that includes a benzothiazole moiety and a benzochromene scaffold. These structural features are crucial for its biological activity. The presence of a fluorine atom may enhance the compound's potency and selectivity in biological systems.

Anticancer Activity

  • Mechanism of Action : Research indicates that compounds containing benzothiazole and benzochromene structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, they may act as inhibitors of the YAP/TAZ-TEAD interaction, which is crucial for the proliferation of malignant cells .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
    • Animal model studies have shown promising results in reducing tumor size and improving survival rates when administered with this compound .

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial activities against various pathogens. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways. This application is particularly relevant given the rising concern over antibiotic resistance .

Anti-inflammatory Effects

Compounds similar to N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide have shown potential as anti-inflammatory agents. They may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of YAP/TAZ-TEAD interaction
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryCOX inhibition

Synthesis Overview

StepDescriptionReference
Step 1Synthesis of benzothiazole scaffold
Step 2Formation of benzochromene structure
Step 3Final coupling to form the target compound

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to three structurally related benzothiazole derivatives (Table 1). Key differences include substituent positions, halogenation, and aromatic systems, which influence properties such as lipophilicity, polarity, and molecular interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Hydrogen Bonding (Acceptors/Donors) Key Features
Target Compound C₂₃H₁₅F₃N₂O₃S* 456.4 6-fluoro, 3-methyl (benzothiazole); benzo[f]chromene-3-oxo ~4.5 (estimated) 6 acceptors, 1 donor Extended aromatic system; methyl group enhances steric bulk
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide C₁₉H₁₂F₂N₂O₃S 386.4 4,6-difluoro, 3-ethyl (benzothiazole); chromene-2-oxo 4.3 6 acceptors, 1 donor Higher fluorine content increases lipophilicity; ethyl group may reduce metabolic stability
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide C₁₇H₁₃F₂N₂OS 340.4 6-fluoro, 3-ethyl (benzothiazole); 3-fluorobenzamide ~3.8 (estimated) 4 acceptors, 1 donor Simplified aromatic system; dual fluorine substitution enhances electronic effects
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₅H₁₀F₃N₂OS 336.3 6-trifluoromethyl (benzothiazole); phenylacetamide ~3.5 (estimated) 4 acceptors, 1 donor Trifluoromethyl group boosts hydrophobicity and metabolic resistance

*Estimated based on structural similarity to .

Key Findings

Lipophilicity and Solubility
  • The target compound’s benzo[f]chromene system increases molecular weight and aromatic surface area compared to simpler chromene derivatives (e.g., ), likely elevating XLogP3 (~4.5 vs. 4.3 in ). This suggests reduced aqueous solubility but enhanced membrane permeability .
  • The 3-methyl substituent on the benzothiazole ring may offer a balance between steric hindrance and metabolic stability compared to ethyl groups in and , which could prolong half-life .
Electronic and Steric Effects
  • Fluorine atoms in the benzothiazole ring (6-position in the target vs.
  • This could enhance binding to hydrophobic pockets in biological targets .
Hydrogen Bonding and Crystal Packing
  • All compounds share a carboxamide group, enabling hydrogen-bond donor/acceptor interactions. The target compound’s larger aromatic system may promote unique crystal packing motifs, as seen in chromene derivatives with intramolecular hydrogen bonding .

Hypothetical Pharmacological Implications

  • Antimicrobial Potential: Benzothiazole derivatives with fluorinated substituents (e.g., ) often exhibit antimicrobial activity due to enhanced membrane penetration .
  • Enzyme Inhibition : The carboxamide linkage and aromatic systems may target kinases or proteases, similar to trifluoromethyl-containing compounds in .

Biological Activity

N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H13FN2O2S
  • Molecular Weight : 298.35 g/mol

The compound features a benzothiazole moiety linked to a benzo[f]chromene scaffold, which is known for its potential pharmacological applications.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects of benzothiazole derivatives on human breast cancer cells (MCF-7), it was found that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent growth inhibition. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-70.05Apoptosis induction
2HeLa0.08Cell cycle arrest
3A5490.12ROS generation

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial activities. For instance, studies have reported that compounds with similar structures demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria.

Research Findings
A recent investigation assessed the antibacterial activity of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could disrupt bacterial cell wall synthesis, leading to cell lysis .

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli16 µg/mL

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar benzothiazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) plays a crucial role in mediating apoptosis in cancer cells.
  • Alteration of Gene Expression : These compounds may modulate the expression of genes associated with cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between functionalized benzothiazole and chromene precursors. For example, fluorinated intermediates are generated using halogenated aryl aldehydes under reflux conditions (e.g., THF or ethanol at 170–210°C), followed by cyclization to form the dihydrobenzothiazole core. Purification typically involves recrystallization or flash chromatography . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to improve yields (e.g., 60–93% yields reported for analogous compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., fluorinated aryl protons, methyl groups) and confirms carbonyl/amide linkages.
  • FT-IR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., SHELXL refinement for small-molecule structures) .
  • HRMS : Confirms molecular weight and fragmentation patterns.

Q. How does the fluorine substituent at the 6-position influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine enhances electronegativity, affecting solubility (e.g., increased hydrophobicity) and hydrogen-bonding potential. Computational tools like DFT can model its electron-withdrawing effects on the benzothiazole ring, while experimental data (e.g., logP measurements) quantify lipophilicity. Fluorine’s role in improving metabolic stability is also a key consideration for pharmacological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer :

  • Core modifications : Replace the 3-methyl group with bulkier substituents to assess steric effects on target binding.
  • Fluorine positioning : Compare 6-fluoro vs. 4-fluoro analogs using in vitro assays (e.g., IC50 measurements).
  • Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., benzothiazole π-stacking with receptor pockets). Evidence from CGRP receptor antagonist optimization (e.g., MK-0974) highlights the impact of trifluoroethyl groups on bioavailability .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer :

  • Controlled crystallization : Screen solvents (e.g., DMF/ethanol) to isolate polymorphs and assess stability via DSC/TGA.
  • Hydrogen-bond analysis : Apply graph-set theory (Etter’s rules) to predict solid-state interactions affecting solubility .
  • Accelerated degradation studies : Expose the compound to heat/light and monitor decomposition pathways via HPLC-MS.

Q. How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?

  • Methodological Answer :

  • Continuous-flow reactors : Optimize residence time and temperature for exothermic steps (e.g., cyclization).
  • Design of Experiments (DoE) : Use statistical models to identify critical parameters (e.g., reagent concentration, flow rate). A case study on diphenyldiazomethane synthesis demonstrates enhanced yield control and reduced waste .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model ligand-receptor binding over nanosecond timescales.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorination or methyl substitution.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain reduced in vivo efficacy.
  • Protein binding assays : Measure plasma protein binding (e.g., using equilibrium dialysis) to assess bioavailability.
  • Species-specific differences : Compare receptor homology (e.g., human vs. rodent targets) to validate translational relevance .

Methodological Tables

Characterization Technique Key Parameters Application Example
X-ray crystallographyR-factor < 0.06, space group P21/cConfirms E/Z isomerism in benzothiazole core
NMR (1H/13C)δ 8.2–8.5 ppm (aryl H), 170–180 ppm (C=O)Validates chromene-amide linkage
HRMSm/z 423.0925 [M+H]+Confirms molecular ion and fragmentation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.